![molecular formula C19H22N4O2 B2703556 1-(3,4-Dimethylphenyl)-3-[2-(3-oxopiperazin-1-yl)phenyl]urea CAS No. 1226454-62-1](/img/structure/B2703556.png)
1-(3,4-Dimethylphenyl)-3-[2-(3-oxopiperazin-1-yl)phenyl]urea
Description
Historical Development of Diaryl Urea Compounds as Bioactive Agents
The diaryl urea scaffold has been a cornerstone of medicinal chemistry since the early 20th century, with its hydrogen-bonding capacity enabling targeted interactions with enzymes and receptors. Friedrich Wöhler’s 1828 synthesis of urea marked a paradigm shift in organic chemistry, demonstrating that biologically critical molecules could be synthesized artificially. By the mid-20th century, researchers recognized urea’s versatility in drug design, leading to derivatives like the antiviral ritonavir and the anticancer agent sorafenib. Sorafenib, a diaryl urea kinase inhibitor approved in 2005, exemplifies the scaffold’s adaptability; its structure combines a p-chloro-3-(trifluoromethyl)phenyl group with a pyridylcarboxamide moiety to achieve dual inhibition of Raf and VEGF receptors.
Structural modifications to the diaryl urea framework—such as halogenation, alkylation, and heterocyclic substitutions—have yielded compounds with diverse pharmacokinetic and target-binding profiles. For instance, replacing oxygen with sulfur in thiourea derivatives alters hydrogen-bonding patterns, enabling selective modulation of enzymes like tyrosine kinases. The 3,4-dimethylphenyl group in the subject compound likely enhances lipophilicity and steric interactions, potentially improving membrane permeability compared to earlier analogs.
Evolution of Piperazinyl-Containing Urea Derivatives
Piperazine derivatives entered medicinal chemistry in the 1950s as antiparasitic agents, with subsequent applications in antipsychotics and antidepressants. Their incorporation into urea frameworks emerged more recently, driven by the need to optimize pharmacokinetics and receptor selectivity. Piperazine’s six-membered ring with two nitrogen atoms provides conformational flexibility, allowing urea-linked aryl groups to adopt orientations favorable for target engagement.
The 3-oxopiperazin-1-yl moiety in the subject compound introduces a ketone group at the 3-position, which may influence electronic distribution and hydrogen-bond acceptor capacity. This modification contrasts with earlier piperazinyl ureas, such as those described in CXCR3 antagonist studies, where unsubstituted piperazine rings were common. Comparative analyses suggest that the 3-oxo group could reduce basicity, potentially mitigating off-target interactions with monoamine transporters. Synthetically, such derivatives are typically accessed via coupling of aryl isocyanates with piperazine intermediates, as demonstrated in the synthesis of analogs like 1-aryl-3-piperidin-4-yl-ureas.
Significance in CXCR3 Modulator Research
CXCR3, a G protein-coupled receptor expressed on activated T cells, has emerged as a therapeutic target for autoimmune diseases and cancer. Small-molecule antagonists aim to disrupt CXCR3 signaling by blocking interactions with chemokines like CXCL9–11. The subject compound’s structural similarity to reported CXCR3 antagonists—particularly its diaryl urea core and piperazinyl group—suggests potential utility in this domain.
Table 1: Key Structural Features of Selected CXCR3 Antagonists
Compound | Urea Substituents | Piperazine Modification | IC₅₀ (nM) |
---|---|---|---|
1-aryl-3-piperidin-4-yl-urea | 4-Chlorophenyl | None | 16 |
Subject compound | 3,4-Dimethylphenyl | 3-Oxo | *Pending |
Existing data indicate that aryl substitutions at the urea termini profoundly affect CXCR3 binding affinity. For example, introducing electron-withdrawing groups (e.g., -CF₃) enhances potency, while bulky substituents may improve selectivity. The 3,4-dimethylphenyl group in the subject compound could balance these effects, though experimental validation is required.
Current Research Landscape and Unmet Scientific Needs
Despite advances in diaryl urea and piperazinyl drug design, critical gaps persist. First, the impact of 3-oxopiperazine modifications on CXCR3 binding kinetics remains underexplored. Second, structural activity relationship (SAR) studies for dimethylphenyl-substituted ureas are sparse compared to halogenated analogs. Third, metabolic stability and cytochrome P450 interactions of such compounds require systematic evaluation, as piperazine rings are often susceptible to oxidative metabolism.
Ongoing research priorities include:
- Target Validation : Confirming CXCR3 as the primary target through radioligand binding assays.
- SAR Expansion : Synthesizing analogs with varied substituents on both aryl rings and the piperazine moiety.
- Physicochemical Optimization : Balancing lipophilicity (e.g., via logP adjustments) to enhance blood-brain barrier penetration or reduce peripheral toxicity.
Propriétés
IUPAC Name |
1-(3,4-dimethylphenyl)-3-[2-(3-oxopiperazin-1-yl)phenyl]urea | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O2/c1-13-7-8-15(11-14(13)2)21-19(25)22-16-5-3-4-6-17(16)23-10-9-20-18(24)12-23/h3-8,11H,9-10,12H2,1-2H3,(H,20,24)(H2,21,22,25) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYXFLWCVDKMCNO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)NC2=CC=CC=C2N3CCNC(=O)C3)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-Dimethylphenyl)-3-[2-(3-oxopiperazin-1-yl)phenyl]urea typically involves the reaction of 3,4-dimethylaniline with 2-(3-oxopiperazin-1-yl)phenyl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran under controlled temperature conditions. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar synthetic routes but with optimized reaction conditions to enhance yield and purity. Large-scale reactors and continuous flow systems may be employed to ensure efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
1-(3,4-Dimethylphenyl)-3-[2-(3-oxopiperazin-1-yl)phenyl]urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro compounds, while reduction could produce amines.
Applications De Recherche Scientifique
Overview
1-(3,4-Dimethylphenyl)-3-[2-(3-oxopiperazin-1-yl)phenyl]urea is a synthetic organic compound classified as a urea derivative. Its unique structure makes it an important candidate in various scientific and industrial applications, particularly in medicinal chemistry. This article explores its applications across different fields, including medicinal research, biological interactions, and material science.
Medicinal Chemistry
This compound has been explored as a potential therapeutic agent due to its ability to interact with various biological targets. Research indicates that it may exhibit antiproliferative activity against different cancer cell lines, making it a candidate for cancer treatment .
Case Study: Antiproliferative Activity
In a study involving a series of urea derivatives, compounds similar to this compound were tested against the National Cancer Institute (NCI)-60 human cancer cell lines. The results demonstrated significant variability in activity based on structural modifications, highlighting the importance of the oxopiperazinyl moiety in enhancing therapeutic efficacy .
Biological Interactions
The compound's mechanism of action involves interactions with specific enzymes or receptors, potentially leading to inhibition or activation of biochemical pathways. This characteristic makes it valuable for studying enzyme kinetics and receptor-ligand interactions in biological systems.
Table 1: Biological Targets and Mechanisms
Biological Target | Mechanism of Action | Potential Applications |
---|---|---|
Enzymes | Inhibition or activation | Cancer therapy |
Receptors | Modulation of signaling pathways | Neurological disorders |
Biological Macromolecules | Binding interactions | Drug design and development |
Material Science
Beyond medicinal applications, this compound is utilized in developing new materials. Its chemical structure allows for modifications that can enhance material properties such as thermal stability and mechanical strength. This versatility makes it suitable for applications in polymers and coatings.
Mécanisme D'action
The mechanism of action of 1-(3,4-Dimethylphenyl)-3-[2-(3-oxopiperazin-1-yl)phenyl]urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Structural and Functional Comparison
Core Structure Differences :
- Urea vs. Pyrazoline vs. Triazine: The target compound’s urea core (-NH-CO-NH-) contrasts with the pyrazoline (five-membered ring with two adjacent nitrogens) and triazine (six-membered aromatic ring with three nitrogens) cores in analogs. Ureas are known for strong hydrogen-bonding capacity, which may enhance target binding affinity compared to pyrazolines or triazines . The 3-oxopiperazinyl group in the urea derivative adds conformational rigidity and hydrogen-bonding sites, unlike the alkoxy or alkyl groups in pyrazolines () or the hydroxylated triazines ().
Substituent Effects :
- 3,4-Dimethylphenyl Group: Common across all compared compounds, this hydrophobic group likely improves membrane permeability. In pyrazolines (), varying alkoxy chains (butyloxy, pentyloxy, heptanoyloxy) modulate lipophilicity, with longer chains increasing logP values.
- Polar Groups : The urea’s 3-oxopiperazinyl group introduces polarity, contrasting with the pyrazolines’ alkoxy groups (moderately polar) and triazines’ hydroxylated substituents (highly polar) .
Physicochemical and Spectroscopic Data
Table 1: Comparative Data for Pyrazoline Analogs ()
Key Observations :
- Longer alkoxy chains (e.g., heptanoyloxy) slightly lower melting points compared to shorter chains (butyloxy), likely due to reduced crystallinity.
- Rf values increase marginally with longer alkyl chains, reflecting higher lipophilicity .
Activité Biologique
1-(3,4-Dimethylphenyl)-3-[2-(3-oxopiperazin-1-yl)phenyl]urea is a synthetic organic compound categorized under urea derivatives. This compound has garnered attention for its potential biological activity, particularly in the context of neurodegenerative diseases and other therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is . Its structure features a urea linkage, which is significant for its interaction with various biological targets.
Property | Value |
---|---|
Molecular Weight | 342.40 g/mol |
IUPAC Name | This compound |
Solubility | Soluble in organic solvents |
Research indicates that this compound may function by inhibiting multiple kinase pathways, including MLK3 and LRRK2, which are implicated in neurodegenerative diseases such as Parkinson's disease and HIV-associated neurocognitive disorders (HAND) . The inhibition of these pathways can lead to neuroprotective effects and modulation of inflammatory responses.
Neuroprotective Effects
This compound has shown promise in preclinical models for its neuroprotective properties. In studies involving cellular models of neuronal injury, this compound demonstrated the ability to reduce cell death and promote neuronal survival through the inhibition of pro-apoptotic signaling pathways .
Anti-inflammatory Properties
The compound has also been observed to inhibit the release of pro-inflammatory cytokines, such as TNFα, in microglial cells. This suggests a potential role in managing neuroinflammation associated with various neurological disorders .
Study 1: Inhibition of MLK3
A study highlighted the potency of this compound as an MLK3 inhibitor with an IC50 value of approximately 11 nM. This inhibition was linked to significant reductions in neuronal cell death in models simulating neurodegenerative conditions .
Study 2: Effects on Cytokine Release
In another investigation, the compound was tested for its effects on cytokine release induced by HIV-1 Tat protein in human monocytes. The findings revealed that it significantly reduced cytokine levels, indicating its potential utility in treating HIV-related cognitive impairments .
Q & A
What are the recommended synthetic routes for 1-(3,4-dimethylphenyl)-3-[2-(3-oxopiperazin-1-yl)phenyl]urea, and how do reaction conditions influence yield and purity?
Basic Research Question
Methodological Answer:
Synthesis typically involves coupling substituted phenyl isocyanates with amines under controlled conditions. For example:
- Step 1: React 3,4-dimethylphenyl isocyanate with 2-(3-oxopiperazin-1-yl)aniline in anhydrous dichloromethane or toluene.
- Step 2: Use triethylamine as a base to neutralize HCl byproducts .
- Optimization: Reflux conditions (~80–100°C) improve reaction efficiency, while inert atmospheres (N₂/Ar) prevent oxidation. Purity (>95%) is achievable via column chromatography (silica gel, ethyl acetate/hexane eluent) .
How can researchers validate the structural integrity of this compound, and what analytical techniques are critical for characterization?
Basic Research Question
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR confirms substituent positions (e.g., methyl groups at 3,4-positions on the phenyl ring and piperazinone proton signals).
- High-Resolution Mass Spectrometry (HRMS): Validates molecular formula (e.g., [M+H]+ peak at m/z calculated for C₂₀H₂₃N₄O₂).
- HPLC-PDA: Assesses purity (>98%) using reverse-phase C18 columns (acetonitrile/water gradient) .
What biological targets or pathways are associated with this urea derivative, and how should activity assays be designed?
Advanced Research Question
Methodological Answer:
- Target Hypothesis: The 3-oxopiperazine moiety suggests potential kinase or protease inhibition. Prioritize assays for:
- Dose-Response: Test concentrations from 0.1 nM–100 µM to determine IC₅₀ values. Include positive controls (e.g., staurosporine for kinases) .
How can computational methods (e.g., molecular docking) predict the binding affinity of this compound to hypothetical targets?
Advanced Research Question
Methodological Answer:
- Docking Workflow:
- Protein Preparation: Retrieve target structures (e.g., PI3Kγ, PDB ID: 2CHX) and optimize protonation states with Schrödinger’s Protein Preparation Wizard.
- Ligand Preparation: Generate 3D conformers of the compound using LigPrep.
- Grid Generation: Define binding sites based on co-crystallized ligands.
- Docking: Use Glide SP/XP mode for scoring. Validate with free energy perturbation (FEP+) for ΔG calculations .
- Outcome: Compare predicted vs. experimental IC₅₀ to refine models .
What strategies resolve contradictions in solubility and stability data reported for this compound?
Advanced Research Question
Methodological Answer:
- Solubility Profiling:
- Stability Studies:
How can structure-activity relationship (SAR) studies optimize this compound’s efficacy?
Advanced Research Question
Methodological Answer:
- Modification Sites:
- Synthetic Parallelism: Prepare analogs via parallel synthesis (e.g., 96-well plates) and screen in high-throughput assays .
What are the best practices for handling and storing this compound to ensure experimental reproducibility?
Basic Research Question
Methodological Answer:
- Storage: Store at –20°C in amber vials under argon to prevent oxidation/hydrolysis.
- Handling: Use anhydrous solvents (e.g., DMSO-d6 for NMR) and gloveboxes for moisture-sensitive steps .
How does the compound’s logP and pKa influence its pharmacokinetic profile, and what assays validate these predictions?
Advanced Research Question
Methodological Answer:
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.